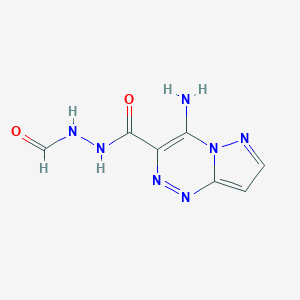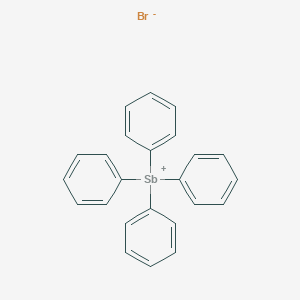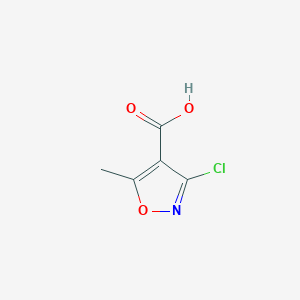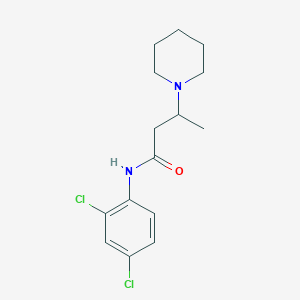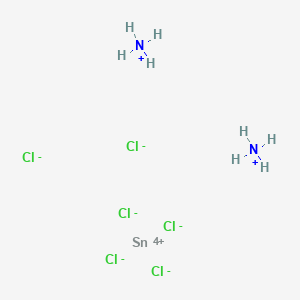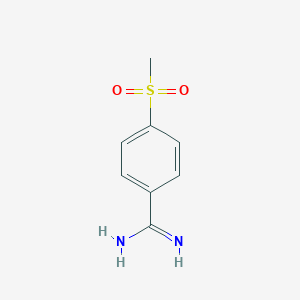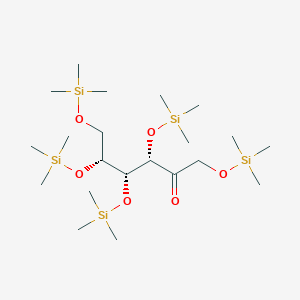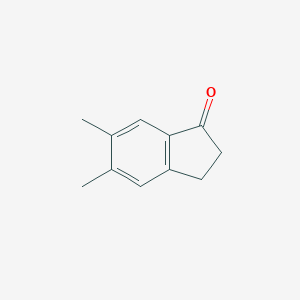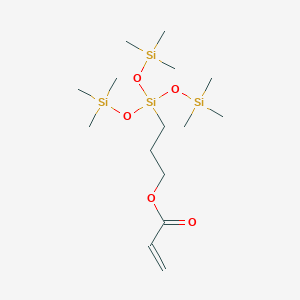![molecular formula C29H25IN2S2 B093388 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide CAS No. 18359-88-1](/img/structure/B93388.png)
1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide is a synthetic compound that has been widely used in scientific research applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting the cell membrane and inhibiting the activity of enzymes. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Efectos Bioquímicos Y Fisiológicos
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the level of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant activity. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide in lab experiments include its antimicrobial, antitumor, and antioxidant properties. It is also easy to synthesize and purify. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the use of 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide. One direction is the synthesis of analogs with improved solubility and bioactivity. Another direction is the development of new applications for this compound, such as its use as a fluorescent probe for the detection of other molecules. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of diseases.
Conclusion:
In conclusion, 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide is a synthetic compound that has shown promising results in various scientific research applications. Its antimicrobial, antitumor, and antioxidant properties make it a useful tool for researchers. However, further studies are needed to fully understand its mechanism of action and potential use in the treatment of diseases.
Métodos De Síntesis
The synthesis of 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide has been reported in various studies. One of the commonly used methods involves the reaction of 1-ethyl-2-naphthol, 2-bromoethyl naphthalene, and 2-aminothiophenol in the presence of a catalyst. The reaction is carried out in a solvent, and the product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
This compound has been extensively used in scientific research applications. It has been shown to have antimicrobial, antitumor, and antioxidant properties. It has also been used as a fluorescent probe for the detection of metal ions. In addition, this compound has been used in the synthesis of other compounds with potential biological activity.
Propiedades
Número CAS |
18359-88-1 |
|---|---|
Nombre del producto |
1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide |
Fórmula molecular |
C29H25IN2S2 |
Peso molecular |
592.6 g/mol |
Nombre IUPAC |
(2Z)-1-ethyl-2-[(E)-3-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzothiazole;iodide |
InChI |
InChI=1S/C29H25N2S2.HI/c1-3-30-26(32-24-18-16-20-10-5-7-12-22(20)28(24)30)14-9-15-27-31(4-2)29-23-13-8-6-11-21(23)17-19-25(29)33-27;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
FMJJHXXHXVIAON-UHFFFAOYSA-M |
SMILES isomérico |
CCN1/C(=C\C=C\C2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)/SC5=C1C6=CC=CC=C6C=C5.[I-] |
SMILES |
CCN1C(=CC=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)SC5=C1C6=CC=CC=C6C=C5.[I-] |
SMILES canónico |
CCN1C(=CC=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)SC5=C1C6=CC=CC=C6C=C5.[I-] |
Otros números CAS |
18359-88-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)

